

# Application Notes and Protocols for GSK1059865 in Animal Models of Addiction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK1059865

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **GSK1059865**, a potent and highly selective orexin-1 receptor (OX1R) antagonist, in various animal models of addiction. The protocols and data presented are based on established preclinical studies and are intended to facilitate the investigation of the orexin system's role in substance use disorders and the evaluation of **GSK1059865** as a potential therapeutic agent.

## Introduction

The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating a wide range of physiological functions, including wakefulness, feeding, and reward-seeking behaviors.<sup>[1][2]</sup> Growing evidence implicates the orexin system, particularly signaling through the OX1R, in the pathophysiology of addiction.<sup>[1][3][4]</sup> **GSK1059865** is a highly selective antagonist for the OX1R, demonstrating approximately 100-fold greater selectivity for OX1R over OX2R. This selectivity makes it a valuable tool for dissecting the specific contributions of OX1R in addiction-related behaviors.

Studies have shown that **GSK1059865** can effectively reduce drug-seeking and consumption in animal models of alcohol, cocaine, and compulsive eating disorders. Notably, its efficacy is more pronounced in models of high motivation and compulsive drug-seeking, suggesting a potential therapeutic utility in treating severe addiction.

## Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of **GSK1059865** in animal models of addiction.

Table 1: Effects of **GSK1059865** on Ethanol Consumption in Mice

Animal Model	Strain	Treatment	Dose (mg/kg, i.p.)	Route	Key Findings	Reference
Chronic Intermittent Ethanol (CIE) Exposure	C57BL/6J mice	GSK1059865	3, 10, 30	i.p.	Significantly decreased ethanol drinking in a dose-dependent manner in CIE-exposed (dependent) mice.	
Air-Exposed (Non-dependent)	C57BL/6J mice	GSK1059865	3, 10, 30	i.p.	Decreased ethanol drinking only at the highest dose (30 mg/kg).	
Sucrose Intake	C57BL/6J mice	GSK1059865	3, 10, 30	i.p.	No significant effect on sucrose intake.	

Table 2: Effects of **GSK1059865** on Cocaine-Induced Behaviors in Rodents

Animal Model	Strain	Treatment	Dose (mg/kg)	Route	Key Findings	Reference
Cocaine-Induced Conditioned Place Preference (CPP)	Rats	GSK1059865	Not specified	Not specified	Dose-dependently reduced the expression of cocaine-induced CPP.	

Table 3: Effects of **GSK1059865** on Compulsive Eating Behavior in Rats

Animal Model	Strain	Treatment	Dose (mg/kg)	Route	Key Findings	Reference
Binge Eating Model (Chronic Stress/Food Restriction)	Rats	GSK1059865	10, 30	gavage	Potently inhibited compulsive eating of highly palatable food.	
Control (No Stress/Food Restriction)	Rats	GSK1059865	10, 30	gavage	No significant effect on the intake of highly palatable food.	

## Experimental Protocols

### Protocol 1: Chronic Intermittent Ethanol (CIE) Exposure Model in Mice to Assess the Efficacy of **GSK1059865**

This protocol is designed to induce a state of ethanol dependence in mice, characterized by increased voluntary ethanol consumption, and to evaluate the effect of **GSK1059865** on this behavior.

Materials:

- **GSK1059865**
- Vehicle (e.g., 0.5% HPMC in distilled water, or saline)
- Ethanol (95%)
- Sucrose
- Standard mouse chow and water
- Vapor inhalation chambers
- C57BL/6J mice

Procedure:

- Baseline Ethanol Intake:
  - House mice individually and provide them with 24-hour access to two bottles: one containing 10% (v/v) ethanol and the other containing water.
  - Measure fluid consumption daily for at least two weeks to establish a stable baseline of ethanol intake.
- Chronic Intermittent Ethanol (CIE) Exposure:
  - Divide the mice into two groups: CIE-exposed and air-exposed (control).
  - Place the CIE-exposed group in vapor inhalation chambers and expose them to ethanol vapor for 16 hours per day. Adjust the ethanol concentration to achieve target blood ethanol levels (e.g., 150-200 mg/dL).

- The air-exposed group is placed in identical chambers with normal air circulation.
- This exposure is typically conducted for 4 consecutive days, followed by 3 days of abstinence in their home cages with access to water and chow only. This constitutes one cycle.
- Repeat this cycle for a total of 4-5 weeks to induce an escalation of ethanol intake.
- Testing the Effect of **GSK1059865**:
  - Following the final CIE or air exposure cycle, return the mice to their home cages and provide them with the two-bottle choice (10% ethanol and water).
  - Administer **GSK1059865** or vehicle via intraperitoneal (i.p.) injection 30 minutes before the start of the dark cycle (the primary drinking period for mice).
  - Test a range of doses (e.g., 3, 10, 30 mg/kg) in a within-subjects or between-subjects design.
  - Measure ethanol and water consumption over a 24-hour period.
- Control for Specificity (Sucrose Intake):
  - To determine if the effect of **GSK1059865** is specific to ethanol and not a general suppression of reward, a separate cohort of mice can be tested for sucrose intake.
  - Provide mice with a two-bottle choice of 3% (w/v) sucrose solution and water.
  - Administer **GSK1059865** or vehicle and measure sucrose and water consumption.

#### Data Analysis:

- Analyze ethanol preference (ethanol intake/total fluid intake) and ethanol consumption (g/kg body weight).
- Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of **GSK1059865** between the CIE-exposed and air-exposed groups.

## Protocol 2: Conditioned Place Preference (CPP) Model to Assess the Effect of GSK1059865 on Cocaine Reward

This protocol evaluates the ability of **GSK1059865** to block the rewarding effects of cocaine as measured by CPP.

Materials:

- **GSK1059865**
- Vehicle
- Cocaine hydrochloride
- CPP apparatus (a box with two distinct compartments with different visual and tactile cues)
- Rats or mice

Procedure:

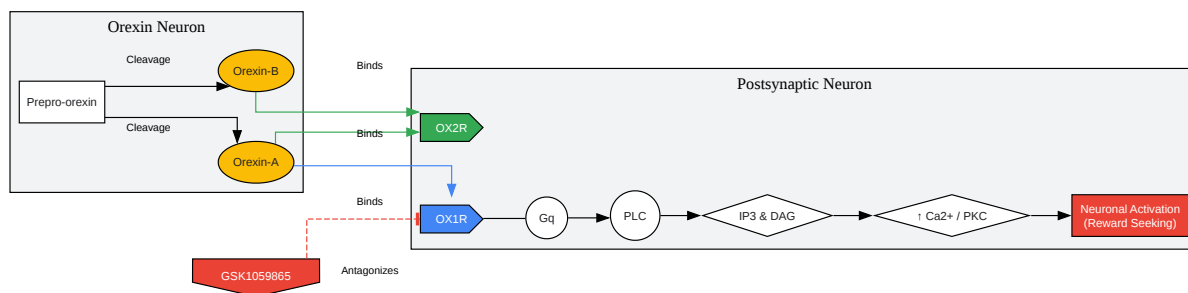
- Pre-Conditioning (Baseline Preference):
  - On day 1, place the animal in the CPP apparatus with free access to both compartments for 15 minutes.
  - Record the time spent in each compartment to determine any initial preference. Animals showing a strong unconditioned preference for one compartment are typically excluded.
- Conditioning:
  - This phase typically lasts for 6-8 days, with one conditioning session per day.
  - On alternate days, administer cocaine (e.g., 10-20 mg/kg, i.p.) and immediately confine the animal to one of the compartments for 30 minutes.
  - On the intervening days, administer saline and confine the animal to the other compartment for 30 minutes. The pairing of the drug with a specific compartment should be counterbalanced across animals.

- Testing the Effect of **GSK1059865** on CPP Expression:
  - On the test day, administer **GSK1059865** or vehicle.
  - After a pre-treatment time (e.g., 30-60 minutes), place the animal in the CPP apparatus with free access to both compartments for 15 minutes.
  - Record the time spent in each compartment.

#### Data Analysis:

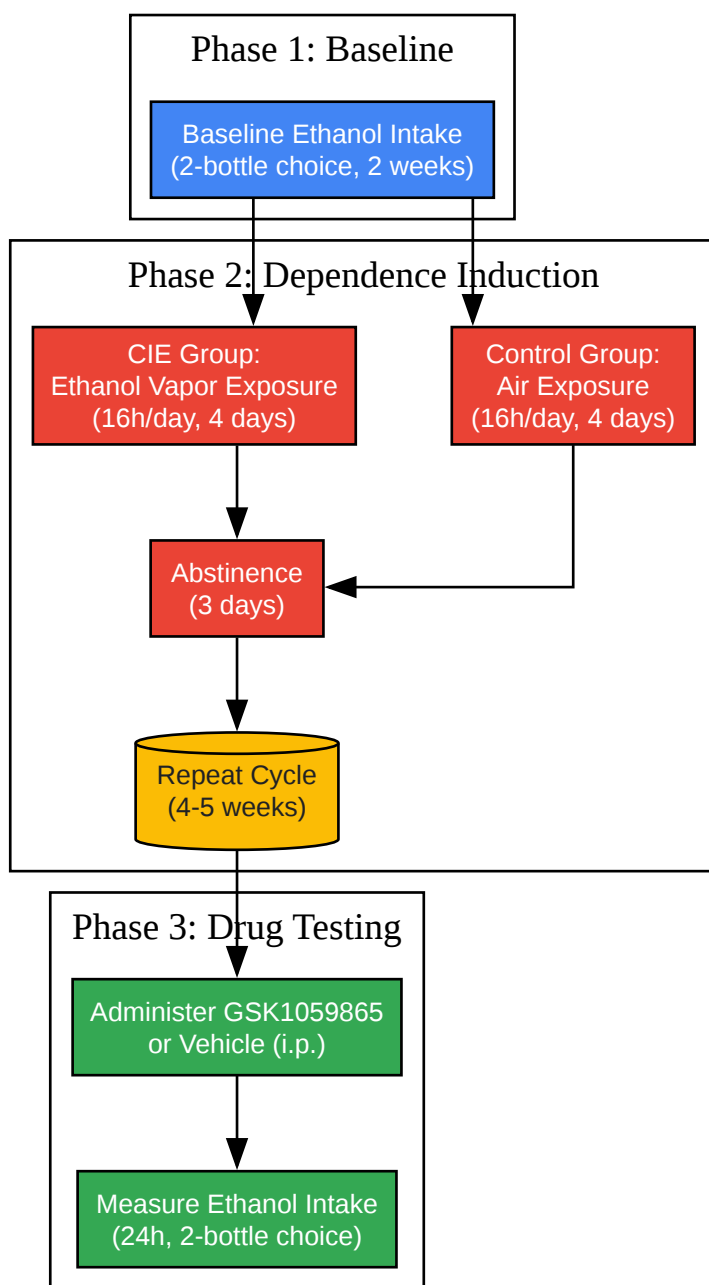
- Calculate the preference score as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment.
- Compare the preference scores between the **GSK1059865**-treated and vehicle-treated groups to determine if the antagonist blocked the expression of cocaine-induced CPP.

## Visualizations



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Caption: Orexin signaling pathway and the antagonistic action of **GSK1059865** at the OX1R.



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Caption: Experimental workflow for the Chronic Intermittent Ethanol (CIE) model.

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## References

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